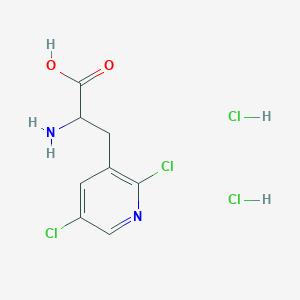

![molecular formula C21H16N2O5S B2753988 N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-34-3](/img/structure/B2753988.png)

N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as potential inhibitors for various biological targets .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves reactions of specific ligands with other compounds . For instance, one study reported the synthesis of 14 new benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies based on the specific derivative . Some studies have used spectroscopic analyses and single X-ray crystallography to determine the structure .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactions with DNA and their ability to inhibit certain enzymes . For example, some derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely and are often determined through various analytical techniques .Applications De Recherche Scientifique

Selective Halocyclization and Iodosulfonylation

The compound has been used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This process has been developed at room temperature with a broad substrate scope .

Synthetic Strategy to Pyrimidobenzothiazoles

The compound has been used in an effective synthetic strategy to pyrimidobenzothiazoles via a 6- endo-dig halocyclization . This strategy was developed at room temperature with a broad substrate scope .

Structural Study

The compound has been used in a structural study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . This study involved Hirshfeld Surface Analysis and PIXEL Calculations .

Biological Evaluations

The compound has been used in biological evaluations . The most potent compound 3 was with an inhibition rate of 60.7% at 1 μM in the RAF-MEK cascading assay .

Development of Novel Compounds

The compound has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4 . The introduction of the flexible benzyl group (compound 10) in this pharmacophore produced effective inhibitory action against AChE (IC 50 = 7.83 μM) .

Multisubstituted α,β-enones Synthesis

Several multisubstituted α,β-enones were synthesized using the same starting materials . The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions is described .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-14-6-4-5-13(9-14)11-27-18-12-28-17(10-16(18)24)20(25)23-21-22-15-7-2-3-8-19(15)29-21/h2-10,12H,11H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJULRBIGXQPQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)